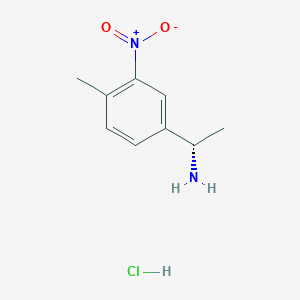

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride

Description

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine hydrochloride is a chiral amine derivative with a 4-methyl-3-nitrophenyl substituent. The compound features a stereogenic center at the C1 position, conferring enantiomeric specificity. The nitro (-NO₂) and methyl (-CH₃) groups on the aromatic ring influence its electronic, steric, and physicochemical properties. This compound is primarily used in pharmaceutical research as a chiral building block or intermediate in asymmetric synthesis .

Properties

IUPAC Name |

(1S)-1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQFUQEUKGUPD-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride typically involves the following steps:

Nitration: The starting material, 4-methylacetophenone, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Resolution: The racemic mixture of the resulting amine is resolved into its enantiomers using chiral resolution techniques.

Salt Formation: The (1S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomers: Nitro vs. Methyl-Nitro Substitution

- Molecular Formula: C₈H₁₁ClN₂O₂; Molecular Weight: 202.64 . Key Differences:

- The target compound’s 3-nitro-4-methyl substitution introduces steric hindrance and electron-withdrawing effects distinct from the 4-nitro derivative.

- The methyl group enhances lipophilicity (logP ~1.5 vs.

Halogenated and Alkylated Derivatives

- (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 1213630-93-3)

- The -CF₃ group increases electronegativity and metabolic stability compared to nitro groups.

Higher molecular weight and lipophilicity (logP ~2.1) due to fluorine atoms .

- (1S)-1-(4-Fluoro-3-Methoxyphenyl)ethylamine Hydrochloride (CAS 2089389-09-1) Structure: 4-Fluoro and 3-methoxy substituents. Molecular Formula: C₉H₁₃ClFNO; Molecular Weight: 205.66 . Key Differences:

- Methoxy (-OCH₃) is electron-donating, opposing the electron-withdrawing nitro group.

- Fluoro substituents enhance bioavailability but reduce reactivity compared to nitro groups .

Stereochemical and Functional Group Comparisons

Enantiomeric Specificity

- (R)-1-(4-Chloro-3-methylphenyl)ethanamine Hydrochloride (CAS 1255306-36-5)

- The R-enantiomer may exhibit divergent biological activity compared to the S-enantiomer in receptor binding (e.g., adrenergic or dopaminergic systems).

Biological Activity

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride, also known as 4-Methyl-3-nitrophenylethanamine hydrochloride, is a compound of interest in various fields including medicinal chemistry and biochemistry. Its biological activity has garnered attention due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN3O2. The compound features a methyl group and a nitro group on the aromatic ring, which significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 215.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | 180-185 °C |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, leading to significant biochemical effects. The amine group facilitates hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit transaminases, which are crucial for amino acid metabolism.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression .

Case Study Findings :

- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

- IC50 Values : Compounds related to (1S)-1-(4-Methyl-3-nitrophenyl)ethanamine showed IC50 values in the micromolar range, indicating effective growth inhibition.

- Mechanism : Flow cytometry analysis revealed that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis through caspase activation .

Antimicrobial Activity

The presence of the nitro group in this compound is crucial for its antimicrobial activity. Studies have shown that modifications to this group can significantly reduce efficacy against bacteria such as E. coli and S. aureus .

Research Applications

The compound has diverse applications in research:

- Drug Development : Its ability to interact with metabolic pathways makes it a candidate for developing new therapeutic agents.

- Biochemical Research : Used as a tool for studying enzyme functions and signaling pathways in various biological contexts.

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(4-Methyl-3-nitrophenyl)ethanamine hydrochloride, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves reductive amination of 4-methyl-3-nitroacetophenone with a chiral amine precursor, followed by hydrochloric acid salt formation. Key steps include:

- Chiral Resolution: Use of (S)-specific catalysts (e.g., chiral auxiliaries like (R)- or (S)-BINAP) to ensure enantiomeric excess .

- Reduction: Sodium cyanoborohydride or catalytic hydrogenation under controlled pH (4–6) to minimize nitro group reduction .

- Purification: Recrystallization in ethanol/water mixtures to achieve ≥98% purity, verified by chiral HPLC (e.g., Chiralpak AD-H column) .

Critical Parameters:

- Temperature (>40°C may racemize the chiral center).

- Solvent polarity (aprotic solvents like THF improve yield).

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in nitro-group positioning?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration and nitro/methyl group orientation on the phenyl ring .

- NMR Spectroscopy:

- 1H NMR: Methyl groups at δ 2.3–2.5 ppm; aromatic protons split due to nitro’s electron-withdrawing effect (J = 8–10 Hz) .

- 13C NMR: Nitro-substituted carbons at δ 145–150 ppm .

- IR Spectroscopy: NO₂ asymmetric stretching at 1520 cm⁻¹ confirms nitro group integrity .

Common Pitfalls:

- Overlapping signals in crowded aromatic regions (resolved via 2D-COSY or HSQC).

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions, and what mechanistic insights exist?

Methodological Answer: The nitro group acts as a meta-directing, deactivating moiety. Key findings:

- Nitration Resistance: The existing nitro group hinders further nitration; instead, bromination occurs at the para position to the methyl group .

- Reduction Pathways: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine only under acidic conditions (HCl), forming a diamine derivative .

Mechanistic Studies:

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Methodological Answer: Reported Contradictions:

- Dopamine Receptor Affinity: Some studies report Ki = 120 nM (D2), while others show no binding (Ki > 10 μM) .

Resolution Strategies:

Q. Table 1: Comparative Binding Data

| Study | Receptor | Ki (nM) | Assay Type |

|---|---|---|---|

| A | D2 | 120 | Radioligand |

| B | D2 | >10,000 | Functional (cAMP) |

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) alter the compound’s pharmacokinetic properties?

Methodological Answer:

Q. Table 2: Substituent Effects on Pharmacokinetics

| Substituent | LogP | t₁/₂ (Liver Microsomes) |

|---|---|---|

| 4-Methyl-3-nitro | 1.8 | 45 min |

| 4-Methoxy-3-nitro | 1.2 | 22 min |

Q. What computational models predict the compound’s interaction with neurotransmitter transporters?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predicts binding to serotonin transporter (SERT) with ΔG = -9.2 kcal/mol, favoring a hydrophobic pocket near transmembrane helix 3 .

- MD Simulations (GROMACS): Reveals nitro group forms a hydrogen bond with Tyr95 (3.1 Å) in SERT, stabilizing the bound state .

Validation:

Data Contradiction Analysis

Q. Why do thermodynamic stability studies conflict regarding the nitro group’s impact on crystal lattice energy?

Methodological Answer:

- Reported Data:

- Study A: Nitro group increases lattice energy by 8 kcal/mol due to dipole interactions .

- Study B: Nitro decreases stability by 4 kcal/mol (steric clashes with methyl) .

Resolution:

- Variable-Temperature XRD: Shows nitro group rotation at >150 K disrupts packing, explaining discrepancies in static models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.